molecular formula C16H14O2 B1585230 2,6-Dimethoxyanthracene CAS No. 36319-03-6

2,6-Dimethoxyanthracene

Cat. No. B1585230
CAS RN: 36319-03-6
M. Wt: 238.28 g/mol
InChI Key: QCFQYVMTVPXVKG-UHFFFAOYSA-N
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Description

2,6-Dimethoxyanthracene is an organic compound with the molecular formula C16H14O2 . It is a promising organic semiconductor and has been characterized experimentally through FTIR and FT Raman .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxyanthracene has been analyzed using theoretical calculations . The barrier potential energy due to internal rotation optimized the structural parameters and vibrational harmonic frequencies .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dimethoxyanthracene are not available, it’s known that acylation of similar compounds leads to various derivatives .


Physical And Chemical Properties Analysis

2,6-Dimethoxyanthracene is a solid at room temperature . Its physical form, purity, and other properties have been documented .

Scientific Research Applications

1. Organic Semiconductors

  • Summary of the Application : 2,6-Dimethoxyanthracene (2,6-DA) is a promising organic semiconductor. It has been characterized experimentally through FTIR in the region of 4000–450 cm −1 and FT Raman in the region of 4000–50 cm −1 .
  • Methods of Application : Theoretical calculations were performed using Gaussian 09 software employing DFT/B3LYP/6-311++G (d,p) method. The barrier potential energy due to internal rotation optimized the structural parameters and vibrational harmonic frequencies .
  • Results or Outcomes : The rms error of 9.4 cm −1 was obtained between the observed and scaled frequencies. Geometric optimization was made for dimer in order to lend theoretical support for the existence of hydrogen bond in 2,6-DA at the same level of theory as used for the monomer .

2. Charge Transport Materials

  • Summary of the Application : 2,6-Diphenyl anthracene (2,6-DPA) is a well-known anthracene derivative with high hole mobility among p-type organic semiconductors (OSCs). Three 2,6-dipyridyl anthracene (2,6-DPyA) molecules, which are isoelectronic to 2,6-DPA showed relatively low mobility in experiments .
  • Methods of Application : The intrinsic hole transport property of 2,6-DPA and three isomeric 2,6-DPyAs were theoretically investigated and compared by quantum-chemical methodology and molecular dynamics simulation .
  • Results or Outcomes : The calculated results indicate that the intrinsic mobility of 2,6-DPyA-b (meta-) is superior to that of 2,6-DPA (12.73 vs. 3.54 cm 2 V −1 s −1) .

Safety And Hazards

2,6-Dimethoxyanthracene has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 2,6-Dimethoxyanthracene could involve its use in organic semiconductors . Its high mobility in field-effect transistors suggests potential applications in this area .

properties

IUPAC Name

2,6-dimethoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-17-15-5-3-11-8-14-10-16(18-2)6-4-12(14)7-13(11)9-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFQYVMTVPXVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293127
Record name 2,6-dimethoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxyanthracene

CAS RN

36319-03-6
Record name NSC87335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
K Eswar Srikanth, K Ramaiah… - Indian Journal of …, 2020 - Springer
In this work, a promising organic semiconductor 2,6-dimethoxyanthracene (2,6-DA) molecule was widely characterized experimentally through FTIR in the region of 4000–450 cm −1 …
Number of citations: 9 link.springer.com
S Méry, D Haristoy, JF Nicoud, D Guillon… - Journal of Materials …, 2003 - pubs.rsc.org
The synthesis of 2-(4-phenyl)-6-anthracenes and 4,4′-bisphenyl-2,6-anthracenes, disubstituted by saturated (decyloxy) or unsaturated ((Z)-dec-4-enyloxy) chains, is reported. All the …
Number of citations: 46 pubs.rsc.org
X Zhou, GB Piland, D Kurunthu, RJ Dillon… - Journal of …, 2012 - Elsevier
Three 2,6 dialkoxyanthracenes with varying ether sidechain lengths (methyl, n-propyl and n-hexyl) are synthesized and characterized. When compared to unsubstituted anthracene, the …
Number of citations: 8 www.sciencedirect.com
DW Cameron, DGI Kingston, PE Schütz - Journal of the Chemical …, 1967 - pubs.rsc.org
Two-step acylation of 2,6-dimethoxyanthracene with acetyl chloride followed by crotonoyl chloride leads successively to the corresponding 1-acetyl- and 1-acetyl-5-crotonoyl derivatives…
Number of citations: 1 pubs.rsc.org
SR Wilson, Q Lu - Tetrahedron letters, 1995 - Elsevier
The reaction of C 60 with 2,6-dimethoxyanthracene in dichlorobenzene at 200C gives the 1:1 Diels-Alder adduct in 20% isolated yield. 2,6-Dimethoxyanthracene was used as a …
Number of citations: 38 www.sciencedirect.com
DW Cameron, PE Schütz - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Solutions of 2,6,9-trimethoxyanthracene undergo rapid and quantitative photo-oxidation to 2,6-dimethoxy-9,10-anthraquinone in normal laboratory daylight. Reduction of this quinone …
Number of citations: 14 pubs.rsc.org
K Takimiya, T Ogaki, C Wang… - Chemistry–An Asian …, 2020 - Wiley Online Library
We carried out a systematic investigation of packing structures of a series of dimethoxyanthracenes, i. e., 1,4‐ (1), 1,8‐ (2), 1,5‐ (3), 2,6‐ (4), and 2,7‐derivatives (5). The packing …
Number of citations: 9 onlinelibrary.wiley.com
LF Fieser, WC Lothrop - Journal of the American Chemical …, 1936 - ACS Publications
78.73; H, 6.33. Nitroso Derivative of the Urethan.—This was prepared by passing dry nitrous anhydride into a suspension of the urethan in ether at—20 for two hours. After standing for …
Number of citations: 16 pubs.acs.org
M Nakano, K Niimi, E Miyazaki, I Osaka… - The Journal of Organic …, 2012 - ACS Publications
A new straightforward synthesis of isomerically pure anthra[2,3-b:6,7-b′] -difuran (anti-ADF), -dithiophene (anti-ADT), and -diselenophene (anti-ADS) from readily available 2,6-…
Number of citations: 130 pubs.acs.org
DW Cameron, PE Schütz - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Bromination of 2,6-dihydroxyanthracene in acetic acid occurs at the 1,5-positions. Its dimethyl ether, treated similarly, gives a mixture of 1,5- and 9,10-dibromo-derivatives, while its …
Number of citations: 2 pubs.rsc.org

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